molecular formula C16H10BrNO3 B2981529 N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313224-44-1

N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2981529
CAS RN: 313224-44-1
M. Wt: 344.164
InChI Key: WMNWPRQYMFTHJT-UHFFFAOYSA-N
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Description

“N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group), a heterocyclic ring (from the 2H-chromene group), and a carboxamide group .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group is likely to be reactive and could undergo various substitution reactions. The carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point .

Scientific Research Applications

Crystal Structure Analysis

  • Molecular Structure : Studies like Gomes et al. (2015) focus on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the -Br variant. These molecules are essentially planar and exhibit specific conformations, contributing to the understanding of molecular interactions and structure-function relationships in crystallography (Gomes, Low, Cagide, & Borges, 2015).

Chemosensors

  • Selective Fluorescence Chemosensors : Compounds like the one mentioned are used in the development of highly selective fluorescence chemosensors. For instance, Meng et al. (2018) synthesized a chemosensor based on a similar coumarin fluorophore for detecting Cu2+ and H2PO4−, demonstrating the utility of such compounds in sensitive chemical detection (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Pharmacological Research

  • GPR35 Agonists : Thimm et al. (2013) explored the use of a related compound as a potent and selective GPR35 agonist. This includes the synthesis of tritium-labeled forms for receptor binding studies, underscoring the compound's relevance in pharmacological research (Thimm, Funke, Meyer, & Müller, 2013).

Material Science

  • Corrosion Inhibition : Kadhum et al. (2014) investigated a new coumarin derivative as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research highlights the potential use of such compounds in material preservation and protection (Kadhum, Mohamad, Hammed, Al-amiery, San, & Musa, 2014).

Molecular Probes

  • Detection of Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator for assessing quantum efficiency, demonstrating the compound's application as a molecular probe in biochemical studies (Singh, Yang, Adelstein, & Kassis, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a drug, it could interact with biological macromolecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” would require appropriate safety measures. The specific safety and hazards information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For instance, if this compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

N-(2-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNWPRQYMFTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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